molecular formula C18H18N4O2 B11194986 N-(3-methoxybenzyl)-2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide

N-(3-methoxybenzyl)-2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide

Cat. No.: B11194986
M. Wt: 322.4 g/mol
InChI Key: OEKNOZMRKZXGDO-UHFFFAOYSA-N
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Description

N-(3-methoxybenzyl)-2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxybenzyl)-2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a substitution reaction using phenyl halides.

    Formation of the Acetamide Moiety: The acetamide group can be formed by reacting the triazole derivative with acetic anhydride or acetyl chloride.

    Introduction of the 3-Methoxybenzyl Group: The final step involves the alkylation of the triazole-acetamide intermediate with 3-methoxybenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxybenzyl)-2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The phenyl and methoxybenzyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halides or organometallic compounds.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the triazole ring could yield a dihydrotriazole derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: As a lead compound for the development of new pharmaceuticals.

    Industry: As an intermediate in the production of agrochemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-methoxybenzyl)-2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring is known to interact with various biological targets, making this compound a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methoxybenzyl)-2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide is unique due to the presence of the 3-methoxybenzyl and phenyl groups, which may confer specific biological activities or chemical properties not found in other triazole derivatives.

Properties

Molecular Formula

C18H18N4O2

Molecular Weight

322.4 g/mol

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide

InChI

InChI=1S/C18H18N4O2/c1-24-15-9-5-6-13(10-15)12-19-17(23)11-16-20-18(22-21-16)14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,19,23)(H,20,21,22)

InChI Key

OEKNOZMRKZXGDO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CC2=NC(=NN2)C3=CC=CC=C3

Origin of Product

United States

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